molecular formula C15H14N4O4S2 B14934593 ethyl (2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B14934593
M. Wt: 378.4 g/mol
InChI Key: NFFIYGVKFSKXEM-UHFFFAOYSA-N
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Description

This compound features a bicyclic thiazolo[3,2-a]pyrimidine core substituted at position 6 with a carbonyl group linked to an amino-functionalized thiazole ring. The thiazole moiety is further substituted at position 4 with an ethyl acetate group. The ethyl ester group may enhance lipophilicity, influencing bioavailability and metabolic stability .

Properties

Molecular Formula

C15H14N4O4S2

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl 2-[2-[(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C15H14N4O4S2/c1-3-23-11(20)4-9-7-24-14(17-9)18-12(21)10-5-16-15-19(13(10)22)6-8(2)25-15/h5-7H,3-4H2,1-2H3,(H,17,18,21)

InChI Key

NFFIYGVKFSKXEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid with thiazole derivatives under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonyl group in the thiazolopyrimidine core undergoes nucleophilic attack, enabling functional group interconversions:

  • Amide Formation : Reaction with primary or secondary amines in aprotic solvents (e.g., dichloromethane) yields substituted amides.

  • Esterification : Alcohols react under acidic conditions to form new ester derivatives.

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYieldSpectral Data (IR, cm⁻¹)
MethylamineDCM, RT, 12hAmide derivative78%ν(C=O) 1685, ν(N–H) 3255
EthanolH₂SO₄, reflux, 6hEthyl ester analog65%ν(C=O) 1712

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, enhancing structural complexity:

  • Acetic Anhydride-Pyridine : Heating in a 1:1 mixture induces cyclization to form pyrido-thiazolo-pyrimidinone derivatives .

  • Hydrazine/Thiourea : Forms triazole or thiazole-fused systems under reflux in ethanol .

Table 2: Cyclization Reactions

ReagentConditionsProductKey Spectral Evidence
Acetic anhydride180°C, 4h2-Acetyl-3-methyl-pyrido-thiazolo-pyrimidinone ν(C=O) 1727, 1684
ThioureaEtOH, reflux, 8hThiazolo-triazole hybridm/z = 520 (M⁺)

Condensation with Aldehydes

The acetyl group reacts with aromatic aldehydes in Stork enamine-type reactions:

  • Piperidine-Catalyzed : Heating with benzaldehyde derivatives forms α,β-unsaturated ketones (e.g., acryloyl derivatives) .

Table 3: Aldehyde Condensation Reactions

AldehydeConditionsProductApplication
4-NitrobenzaldehydePiperidine, dioxane, 180°C2-(3-(4-Nitrophenyl)acryloyl) derivative Anticancer lead compound
IsonicotinaldehydeAcetic anhydride, refluxPyridinylmethylene analog Antimicrobial agent

Functionalization of the Acetyl Group

The acetyl moiety undergoes derivatization to form oximes and thiosemicarbazones:

  • Oxime Formation : Hydroxylamine hydrochloride in ethanol yields oxime derivatives .

  • Thiosemicarbazone Formation : Thiosemicarbazide in acetic acid produces thiosemicarbazones .

Table 4: Acetyl Group Reactions

ReagentConditionsProductBiological Activity
NH₂OH·HClEtOH, reflux, 3hOxime derivative Enzyme inhibition
NH₂NHCSNH₂AcOH, 100°C, 2hThiosemicarbazone Antiviral potential

Ester Hydrolysis

The ethyl ester group is hydrolyzed to the carboxylic acid under basic conditions:

  • Saponification : NaOH in aqueous ethanol affords the carboxylic acid, enhancing water solubility.

Table 5: Hydrolysis Reaction

ConditionsProductSolubility Change
2M NaOH, EtOH/H₂O, refluxCarboxylic acid derivativeIncreased hydrophilicity

Mechanistic Insights

Reactivity is driven by:

  • Electrophilic Carbonyl : The 5-oxo group and acetyl moiety act as electrophilic centers for nucleophilic attack.

  • Conjugation Effects : The thiazole-pyrimidine system stabilizes transition states via resonance .

Scientific Research Applications

Ethyl (2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ethyl (2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as signal transduction or protein degradation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name / Structure Core Heterocycle Substituents / Modifications Biological Activity / Application Source
Ethyl (target compound) Thiazolo[3,2-a]pyrimidine - 2-Methyl-5-oxo group
- Acetamide-linked thiazole
- Ethyl acetate at thiazole C4
Likely antimicrobial (inferred) Synthesis focus
Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine - Pyrazoline ring at C3
- Aryl groups at C5
- Ethyl carboxylate at C6
Antimicrobial activity demonstrated
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[...] Thiazolo[3,2-a]pyrimidine - Chlorophenyl at C5
- Methoxycarbonyl methylene at C2
Structural analysis (crystallography)
6-aryl-7-arylazo-4-chloromethyl-2H-thiazolo[3,2-a]-1,3,5-triazino-2-thiones Thiazolo-triazine hybrid - Arylazo groups
- Chloromethyl and triazino extensions
Pharmacological potential
2-R 5-oxo 5-H 6-Carboxamid 7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine Thiadiazolo[3,2-a]pyrimidine - Thiadiazole instead of thiazole
- Carboxamide at C6
Synthetic intermediate
Pyrazophos (pesticide example) Pyrazolo[1,5-a]pyrimidine - Diethoxyphosphinothioyloxy group
- Methylpyrazolo-pyrimidine core
Pesticidal activity

Key Findings

Heterocyclic Core Modifications :

  • Replacement of the thiazolo[3,2-a]pyrimidine core with thiadiazolo[3,2-a]pyrimidine () or pyrazolo[1,5-a]pyrimidine () alters electronic properties and binding interactions. For instance, sulfur-rich thiadiazole analogs may exhibit enhanced radical scavenging or redox activity .
  • Pyrazoline -substituted derivatives () demonstrate improved antimicrobial efficacy, likely due to increased hydrogen bonding with biological targets .

Arylazo groups () introduce conjugation pathways, possibly affecting UV-vis absorption and photostability . Chlorophenyl and methoxycarbonyl substituents () may influence steric hindrance and metabolic degradation rates .

Synthetic Routes :

  • Cyclization using POCl₃/PCl₅ () is a common method for forming thiazolo-triazine hybrids, whereas ammonium thiocyanate facilitates thiadiazole ring formation () .
  • The target compound’s acetamide-thiazole linkage suggests a multi-step synthesis involving carbodiimide coupling or nucleophilic acyl substitution .

Pesticidal derivatives () highlight the role of phosphorothioate groups in enhancing reactivity with biological targets .

Biological Activity

Ethyl (2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate, also known by its CAS number 32187-00-1, is a compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C10H10N2O3SC_{10}H_{10}N_{2}O_{3}S, with a molecular weight of approximately 238.26 g/mol. The compound features a thiazole ring which is significant for its biological activity.

Synthesis Method:
The synthesis of this compound typically involves the reaction of 2-amino-5-methyl thiazole with diethyl ethoxymethylene-malonate under reflux conditions. The reaction yields the target compound with an impressive yield of around 86% .

Biological Activity

This compound exhibits a broad spectrum of biological activities:

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often demonstrate significant antimicrobial properties. Studies have shown that derivatives similar to this compound possess activity against various bacterial strains including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the range of 100–200 μg/mL .

Anticancer Activity

The thiazole moiety is known for its anticancer properties. In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines such as HeLa and MCF7. Results indicated that these compounds could inhibit cell proliferation effectively with IC50 values ranging from 10 to 20 μM .

Anti-inflammatory Properties

Compounds derived from thiazoles have also been noted for their anti-inflammatory effects. This compound has been shown to reduce inflammation markers in animal models of arthritis .

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Antimicrobial Study : A study published in Pharmaceutical Biology assessed the antibacterial activity of various thiazole derivatives against clinical isolates. Ethyl (2-{[(2-methyl-5-oxo...) showed potent activity against multi-drug resistant strains .
  • Cytotoxicity Assessment : In a study focusing on cancer therapeutics, compounds similar to ethyl (2-{[(2-methyl...) were evaluated for their cytotoxic effects on melanoma cells. The results indicated significant antiproliferative activity compared to standard chemotherapeutics .

Summary Table of Biological Activities

Activity Type Observed Effect Reference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryReduces inflammation markers in models

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